molecular formula C14H26O3 B14496555 1-{3-[(Tert-butylperoxy)methoxy]propyl}cyclohex-1-ene CAS No. 64651-87-2

1-{3-[(Tert-butylperoxy)methoxy]propyl}cyclohex-1-ene

Cat. No.: B14496555
CAS No.: 64651-87-2
M. Wt: 242.35 g/mol
InChI Key: BQBUCMOGMXBCEV-UHFFFAOYSA-N
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Description

1-{3-[(Tert-butylperoxy)methoxy]propyl}cyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a propyl chain bearing a tert-butylperoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(Tert-butylperoxy)methoxy]propyl}cyclohex-1-ene typically involves the reaction of cyclohexene with a tert-butyl hydroperoxide in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-{3-[(Tert-butylperoxy)methoxy]propyl}cyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: The tert-butylperoxy group can participate in oxidation reactions, forming corresponding alcohols or ketones.

    Reduction: Reduction of the peroxy group can yield alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylperoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be employed under mild conditions.

Major Products Formed:

    Oxidation: Alcohols or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

1-{3-[(Tert-butylperoxy)methoxy]propyl}cyclohex-1-ene has several applications in scientific research:

    Chemistry: Used as a radical initiator in polymerization reactions to create polymers with specific properties.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to generate radicals.

    Industry: Utilized in the production of specialty polymers and as a crosslinking agent in rubber manufacturing.

Mechanism of Action

The mechanism by which 1-{3-[(Tert-butylperoxy)methoxy]propyl}cyclohex-1-ene exerts its effects involves the generation of free radicals. The tert-butylperoxy group decomposes under specific conditions to form radicals, which can initiate polymerization reactions or induce oxidative stress in biological systems. The molecular targets and pathways involved include the interaction with unsaturated bonds in polymers or biological molecules, leading to chain reactions that propagate the radical species.

Comparison with Similar Compounds

  • 1,1-Di-(tert-butylperoxy)-3,3,5-trimethylcyclohexane
  • 3-(tert-Butylperoxy)-1-cyclohexene

Comparison: 1-{3-[(Tert-butylperoxy)methoxy]propyl}cyclohex-1-ene is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to similar compounds. For instance, 1,1-Di-(tert-butylperoxy)-3,3,5-trimethylcyclohexane has a different substitution pattern, affecting its radical generation efficiency and stability. Similarly, 3-(tert-Butylperoxy)-1-cyclohexene lacks the propyl chain, leading to variations in its reactivity and applications.

Properties

CAS No.

64651-87-2

Molecular Formula

C14H26O3

Molecular Weight

242.35 g/mol

IUPAC Name

1-[3-(tert-butylperoxymethoxy)propyl]cyclohexene

InChI

InChI=1S/C14H26O3/c1-14(2,3)17-16-12-15-11-7-10-13-8-5-4-6-9-13/h8H,4-7,9-12H2,1-3H3

InChI Key

BQBUCMOGMXBCEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OOCOCCCC1=CCCCC1

Origin of Product

United States

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